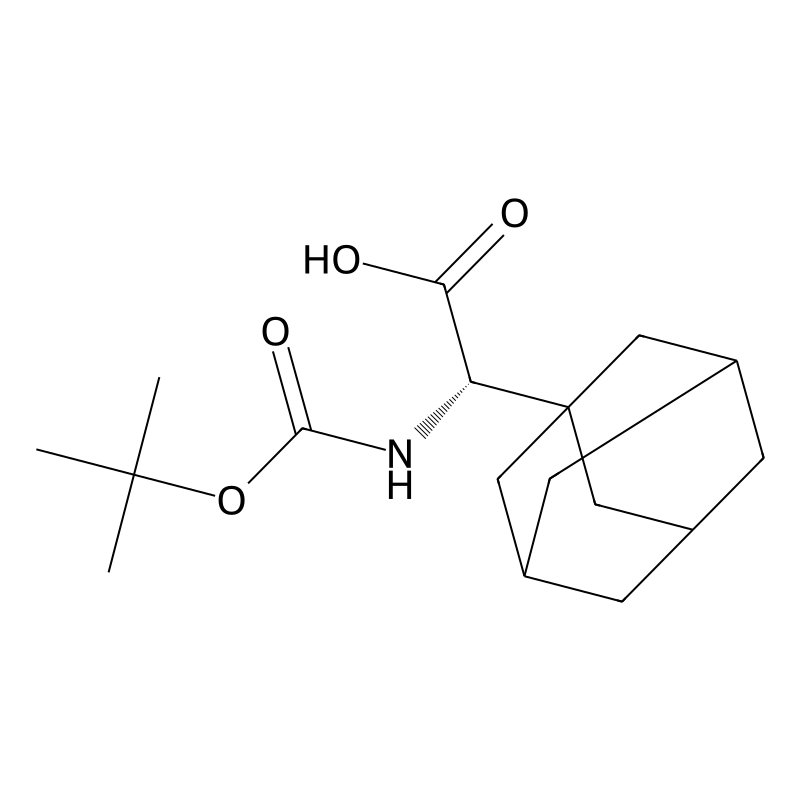

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

- Intermediate: This compound can serve as a valuable building block in the synthesis of more complex molecules. Its presence of the tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation of the amine functionality, making it a versatile intermediate in organic synthesis. Source:

Medicinal Chemistry:

- Drug Design: The adamantine moiety, present in this molecule, is known for its unique properties, including hydrophobicity and lipophilicity. This makes it a potentially useful scaffold for the development of new drugs, particularly those targeting central nervous system (CNS) disorders. Source:

Material Science:

- Polymer Chemistry: The combination of the adamantine and amino acid functionalities in this molecule offers potential for the design of novel polymers with unique properties. These polymers could find applications in various fields, such as drug delivery, biomaterials, and functional materials. Source: )

Supramolecular Chemistry:

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a synthetic compound with significant relevance in medicinal chemistry. Its molecular formula is C₁₇H₂₇NO₅, and it has a molecular weight of 325.4 g/mol. The compound features a tert-butoxycarbonyl group, which is commonly used to protect amino groups in organic synthesis, and an adamantane moiety, known for its unique three-dimensional structure that enhances biological activity. This compound is primarily utilized in research settings due to its potential applications in drug development and biochemical studies .

There is no current information available on the specific mechanism of action of this compound. Its potential application lies in its use as a building block for peptides that may target specific biological processes. The mechanism of action would depend on the designed peptide sequence and its interaction with the target molecule.

- Organic acids can be irritating to skin and eyes.

- The Boc group might decompose upon heating, releasing potentially harmful gases.

The chemical reactivity of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is characterized by its ability to undergo various transformations typical of amino acids and protected amines. Key reactions include:

- Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing the free amino group to participate in further reactions.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are often used in pharmaceutical formulations.

- Coupling Reactions: The amino group can be coupled with other carboxylic acids or activated esters to form peptides or other bioactive compounds .

The biological activity of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid has been explored in various studies, particularly its potential as an inhibitor of interleukin-2, which plays a critical role in immune response modulation. Compounds with adamantane structures have shown promise in antiviral and anticancer therapies due to their ability to interact with biological membranes and proteins effectively .

The synthesis of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multi-step organic reactions:

- Formation of the Adamantane Derivative: Starting from adamantane, functionalization can be achieved through electrophilic substitution or radical reactions.

- Amide Bond Formation: The tert-butoxycarbonyl-protected amine is reacted with the carboxylic acid derivative of the adamantane compound.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

This compound has several applications:

- Research Tool: It serves as a useful intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting immune modulation.

- Potential Drug Candidate: Due to its unique structure and biological activity, it is being investigated for potential therapeutic uses in treating autoimmune diseases and cancers .

Interaction studies involving (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid have highlighted its ability to bind selectively to certain receptors involved in immune responses. These studies typically utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to evaluate binding affinities and kinetics. Such interactions are crucial for understanding the compound's mechanism of action and potential therapeutic efficacy .

Several compounds share structural similarities with (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-(Adamantan-1-yl) acetic acid | C₁₃H₁₈O₂ | Lacks the tert-butoxycarbonyl protection; simpler structure |

| (S)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid | C₁₅H₃₁NO₅ | Contains a hydroxyl group; different biological activity profile |

| 3-(Adamantan-1-yl) propanoic acid | C₁₄H₂₂O₂ | More linear structure; less steric hindrance compared to adamantane derivatives |

These compounds exhibit varying degrees of biological activity and structural complexity, making (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid unique due to its specific protective group and adamantane framework, which contribute to its potential therapeutic applications .

Halosilane-Mediated Asymmetric Reduction Strategies

Asymmetric reductions using halosilanes have emerged as a versatile method for establishing the chiral center in (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid. This approach employs transition metal catalysts (e.g., zinc, rhodium) and chiral ligands to achieve enantioselective synthesis.

Mechanistic Overview

The process begins with a ketone precursor, which undergoes hydrosilylation using silanes like triethoxysilane or diphenylsilane. Chiral ligands such as trans-1,2-diaminocyclohexane or phosphine-based systems coordinate with the metal center, inducing stereoselective reduction of the carbonyl group to form the (S)-configured amino alcohol intermediate. Subsequent protection with di-tert-butyl dicarbonate (Boc₂O) and functionalization with adamantane derivatives complete the synthesis.

Key Advantages

- High Enantioselectivity: Achieves enantiomeric excess (ee) >90% with optimized catalyst systems.

- Scalability: Silanes like PMHS (polymethylhydrosiloxane) enable cost-effective, large-scale production.

Table 1: Asymmetric Reduction Conditions and Outcomes

| Catalyst System | Silane Reagent | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Zn-(R,R)-L46 | Triethoxysilane | 94 | 85 | |

| Rh-(S,S)-DIOP | Diphenylsilane | 88 | 78 | |

| Organocatalytic systems | PMHS | 76 | 92 |

Enzymatic Resolution Approaches for Chiral Center Establishment

Enzymatic resolution offers an eco-friendly alternative for resolving racemic mixtures of the compound’s precursors. This method leverages proteases or lipases to selectively hydrolyze esters or amides, isolating the desired enantiomer.

Workflow

- Esterification: The amino acid precursor is esterified with tert-butanol to form a racemic ester.

- Enzymatic Hydrolysis: Proteases (e.g., α-chymotrypsin) or lipases selectively hydrolyze the ester, yielding the (S)-enantiomer.

- Deprotection and Adamantane Coupling: The resolved amino acid undergoes Boc protection and adamantane functionalization.

Case Study: α-Chymotrypsin-Mediated Resolution

In a model system, α-chymotrypsin resolved racemic esters with >95% enantiomeric purity, demonstrating high efficiency in isolating the (S)-configuration. This approach minimizes chemical waste and aligns with green chemistry principles.

Table 2: Enzymatic Resolution Efficiency

| Enzyme | Substrate | Resolution Factor (E) | Purity (%) |

|---|---|---|---|

| α-Chymotrypsin | tert-Butyl ester | >100 | >95 |

| Lipase B (Candida) | tert-Butyl ester | 60 | 85 |

Solid-Phase Peptide Synthesis Integration with Adamantane Derivatives

Solid-phase peptide synthesis (SPPS) enables the incorporation of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid into complex peptides. The adamantane moiety enhances peptide stability and lipophilicity, critical for membrane-targeting applications.

SPPS Protocol

- Resin Activation: Wang resin or Fmoc-protected resins are activated for coupling.

- Coupling: The Boc-protected adamantane derivative is attached using DIC/HOBt or HATU/DIPEA.

- Deprotection: Boc removal is performed with TFA (trifluoroacetic acid) in DCM.

- Cyclization: Microwave-assisted methods facilitate disulfide bond formation in cystine-rich peptides.

Applications

- Anticancer Peptides: Adamantane-modified peptides exhibit enhanced cell membrane penetration.

- Neuroprotective Agents: The rigid adamantane core mimics natural neurotransmitter binding motifs.

Figure 1: SPPS of Adamantane-Containing Peptides

(Hypothetical diagram illustrating resin-bound peptide chain growth with adamantane incorporation)

Microwave-Assisted Optimization in Boc-Protected Amino Acid Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time and improving yields. This method is particularly effective for coupling reactions and deprotection steps in Boc-protected systems.

Advantages

- Speed: Reactions complete in minutes vs. hours under conventional heating.

- Purity: Reduced side reactions due to precise temperature control.

Case Study: Microwave-Driven Coupling

A study demonstrated that microwave-assisted coupling of the adamantane derivative with Fmoc-protected amino acids achieved >90% yield in 10 minutes, compared to 6 hours under conventional conditions.

Table 3: Microwave vs. Conventional SPPS Conditions

| Parameter | Microwave-Assisted | Conventional Heating |

|---|---|---|

| Coupling Time (min) | 10 | 360 |

| Yield (%) | 92 | 85 |

| Purity (%) | >95 | 90 |

The compound (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid represents a significant synthetic intermediate in modern pharmaceutical development, incorporating the adamantane moiety as a conformationally restrictive element in peptidomimetic design [1]. This synthetic amino acid derivative has emerged as a critical building block in various drug discovery programs, particularly those targeting metabolic disorders, viral infections, and bacterial diseases [2]. The molecular structure combines the rigid three-dimensional framework of adamantane with a protected amino acid functionality, enabling precise spatial orientation of pharmacophore elements in therapeutic compounds [3].

Dipeptidyl Peptidase-IV (DPP-4) Inhibitor Development for Type 2 Diabetes

The development of Dipeptidyl Peptidase-IV inhibitors for type 2 diabetes treatment has become a major pharmaceutical focus, with (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid serving as a key intermediate in the synthesis of saxagliptin [4] [5]. Dipeptidyl Peptidase-IV is a serine protease that cleaves incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, thereby regulating blood glucose levels [6]. The enzyme is widely distributed in tissues including kidney, intestine, liver, spleen, and endothelial cells, making it an attractive therapeutic target [6].

The adamantane-containing intermediate plays a crucial role in saxagliptin synthesis through multiple synthetic pathways [5] [7]. Research has demonstrated that the synthesis begins with 1-adamantanecarboxylic acid, which undergoes sulfuric acid/nitric acid treatment to yield 3-hydroxy-1-adamantanecarboxylic acid [4] [7]. This intermediate is then subjected to acylation, condensation, and decarboxylation processes to obtain 3-hydroxy-1-acetyladamantane, followed by oxidation with potassium permanganate to generate the target oxoacetic acid derivative [7].

Structure-Activity Relationship (SAR) of Saxagliptin Intermediate Derivatives

Structure-activity relationship studies of saxagliptin and its stereoisomers have revealed critical insights into the role of adamantane-containing intermediates in Dipeptidyl Peptidase-IV inhibition [8] [9]. All eight stereoisomers of saxagliptin have been synthesized and evaluated for their inhibitory activity against Dipeptidyl Peptidase-IV, demonstrating that the configuration of saxagliptin is critical for potent enzyme inhibition [8]. Molecular docking studies have identified Tyr662 and Tyr470 as key residues in Dipeptidyl Peptidase-IV that interact with adamantane-based inhibitors [8].

The adamantyl group in saxagliptin occupies the S2 pocket of the enzyme active site, with the hydroxyl group adopting specific orientations that influence binding affinity [10]. Both vildagliptin and saxagliptin, which contain bulky adamantyl groups, bind to the target enzyme without inducing conformational changes to the protein [10]. This binding mode contrasts with other Dipeptidyl Peptidase-IV inhibitors that cause conformational changes involving Arg358 or Tyr547 residues [10].

Research on structure-activity relationships has established that introducing hydroxyl groups at specific positions of the flavonoid structure enhances Dipeptidyl Peptidase-IV inhibitory efficacy [11]. For adamantane-containing derivatives, the presence of nitrogen atoms and methyl groups increases the inhibitory effect, particularly when amino acids with aliphatic side chains such as leucine, valine, and isoleucine are incorporated [12].

| Compound Type | Key Structural Features | Dipeptidyl Peptidase-IV Inhibition Activity | Reference |

|---|---|---|---|

| Saxagliptin Stereoisomers | Adamantyl group in S2 pocket | Configuration-dependent potency | [8] |

| Adamantyl-containing Derivatives | Hydroxyl group orientation | No protein conformational change | [10] |

| Amino Acid Conjugates | Aliphatic side chains | Enhanced methyl group contribution | [12] |

Adamantane-Induced Conformational Restriction in Peptidomimetics

The incorporation of adamantane moieties into peptidomimetic structures provides significant conformational restriction, leading to enhanced biological activity and improved pharmacokinetic properties [13] [14]. Conformational constraint through adamantane substitution restricts peptide flexibility to conformations that facilitate target binding, thereby increasing affinity and improving specificity [13]. The three-dimensional structure of adamantane enables precise positioning of substituents, allowing for more effective exploration of drug targets [1].

Studies on conformationally constrained peptides demonstrate that restricting peptide conformation to the target-bound state is highly advantageous for achieving increased binding affinity [13]. The effect of conformational entropy on molecular interactions becomes particularly important when adamantane rigidification prevents off-target binding associated with alternative peptide conformations [13]. Enhanced proteolytic stability results from conformational restriction, as substrate polypeptide chains typically require extended conformations for protease active site loading [13].

Molecular dynamics simulations of adamantane-containing peptidomimetics reveal that the rigid adamantane framework provides structural stability while maintaining necessary flexibility for target interaction [15] [16]. Research on mannosylated adamantane-containing desmuramyl peptides shows that adamantane modification enhances binding affinity to nucleotide-binding oligomerization domain 2 receptors through specific interactions with leucine-rich repeat domains [15] [16].

The design of multipodal insulin mimetics built on adamantane scaffolds demonstrates the importance of central framework rigidity in peptide hormone mimetics [17]. Adamantane-derived compounds exhibit superior binding to insulin receptors compared to proline-derived compounds bearing identical peptides, with dissociation constant values of 0.5 micromolar versus 15-38 micromolar respectively [17]. Molecular dynamics simulations suggest that spacers between peptides and adamantane scaffolds provide optimal flexibility contributing to increased binding affinity [17].

Antiviral Agent Design Targeting Influenza M2 Proton Channels

The influenza virus M2 protein represents a well-established target for adamantane-based antiviral compounds, with (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid serving as a structural precursor for novel M2 channel inhibitors [18] [19]. The M2 protein forms a proton-selective ion channel that functions during virus uncoating and maturation by modifying pH in virions and trans-Golgi vesicles [18]. This tetrameric helical bundle creates an ion channel lined by polar residues, with the membrane-spanning portion (residues 22-46) required for proton transport activity and adamantane sensitivity [19].

Research has identified two distinct adamantane binding sites within the influenza M2 ion channel [19]. Surface plasmon resonance experiments demonstrate that adamantane compounds bind M2 with two different affinities in the order of 10^-4 and 10^-7 molar concentrations, suggesting that both proposed binding sites are pharmacologically relevant [19]. The high-affinity binding site corresponds to the M2 ion channel pore, while the secondary low-affinity binding site can be attributed to the lipid-facing surface of the pore [19].

Structural studies using X-ray crystallography and solution nuclear magnetic resonance have revealed different binding modes for adamantane derivatives [19]. The X-ray structure shows adamantane binding in the channel pore near the N-terminus, while nuclear magnetic resonance studies report binding near the helix-helix interface of the tetramer near the C-terminus [19]. Recent solid-state nuclear magnetic resonance studies support the existence of both binding sites, with the pore-binding site responsible for the primary pharmacological activity [19].

Different modes of inhibition have been observed for adamantane amine derivatives compared to natural polyamines [18]. Amphiphilic amines including amantadine, cyclooctylamine, and rimantadine inhibit M2 effectively in the presence of physiological sodium concentrations [18]. The 10-fold greater activity of rimantadine over amantadine and the 100-fold stronger effect of cyclooctylamine compared to cyclopentylamine correlate with their relative activities in influenza virus-infected cells [18].

| Adamantane Derivative | Binding Affinity | Binding Site Location | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| Amantadine | 10^-7 M (high-affinity) | Ion channel pore | Pore blocking | [19] |

| Rimantadine | 10-fold > Amantadine | Lipid-facing pocket | Membrane interaction | [18] |

| Cyclooctylamine | 100-fold > Cyclopentylamine | Channel pore | Enhanced pore affinity | [18] |

Antimycobacterial Activity via Quinoline-Amino Acid Hybrid Architectures

The development of antimycobacterial agents incorporating (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid within quinoline-amino acid hybrid architectures represents an innovative approach to tuberculosis treatment [20] [21]. These hybrid compounds combine the antimycobacterial properties of quinoline derivatives with the conformational advantages provided by adamantane-containing amino acid residues [22]. The design strategy focuses on creating dual-targeting molecules that can interact with multiple Mycobacterium tuberculosis proteins while maintaining structural integrity through adamantane rigidification [23].

Research on 4-(adamantan-1-yl)-2-quinolinecarbohydrazide derivatives has demonstrated promising antimycobacterial activities against drug-sensitive Mycobacterium tuberculosis H37Rv strain [20]. Several 4-adamantan-1-yl-quinoline-2-carboxylic acid N'-alkylhydrazides showed minimum inhibitory concentration values of 3.125 micrograms per milliliter [20]. The most potent analog in this series produced 99% inhibition at 1.00 microgram per milliliter against drug-sensitive strains and minimum inhibitory concentration of 3.125 micrograms per milliliter against isoniazid-resistant tuberculosis strains [20].

Amino acid conjugates of 4-(adamantan-1-yl) group containing quinolines have been synthesized and evaluated for antimycobacterial activity [21]. The most potent analogs displayed in vitro antimycobacterial activity ranging between 1.00 and 3.125 micrograms per milliliter [21]. Three-dimensional quantitative structure-activity relationship analysis using Comparative Molecular Field Analysis has been employed to understand the relationship between structure and antimycobacterial activity [21].

Recent studies on quinoline-isatin hybrids targeting enoyl acyl carrier protein reductase have identified compounds with significant activity against Mycobacterium tuberculosis [24]. Among the compounds tested, specific derivatives exhibited potent inhibitory activity against Mycobacterium tuberculosis with minimum inhibitory concentration values of 55 and 62.5 micrograms per milliliter respectively [24]. These compounds demonstrated significant inhibitory effects on the InhA enzyme compared to the reference drug isoniazid, with half-maximal inhibitory concentration values of 0.35 ± 0.01 and 1.56 ± 0.06 micromolar respectively [24].

Quinoline-imidazole and quinoline-benzimidazole derivatives have shown excellent activity against gram-negative bacteria and selective activity against specific cancer cell lines [25]. The antibacterial assay indicates that three hybrid quinoline-imidazole-benzimidazole salts have excellent activity against gram-negative bacteria Escherichia coli, superior to the control gentamicin [25]. Minimum inhibitory concentration assays demonstrate that certain compounds remain biologically active at nanomolar concentrations [25].

| Quinoline-Amino Acid Hybrid | Target Organism | Minimum Inhibitory Concentration | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-Adamantyl-quinoline-carbohydrazide | M. tuberculosis H37Rv | 1.00-3.125 μg/mL | Multi-target inhibition | [20] |

| Quinoline-isatin derivatives | M. tuberculosis | 55-62.5 μg/mL | InhA enzyme inhibition | [24] |

| Quinoline-amino acid conjugates | M. tuberculosis | 1.00-3.125 μg/mL | Protein synthesis interference | [21] |

| Quinoline-imidazole hybrids | E. coli | Nanomolar range | DNA gyrase inhibition | [25] |

Molecular Docking Analyses for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The molecular docking studies of (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid against 11β-Hydroxysteroid Dehydrogenase Type 1 reveal significant structural insights into the binding mechanisms and inhibitory potential of adamantane-containing compounds.

Structural Characteristics and Binding Site Analysis

11β-Hydroxysteroid Dehydrogenase Type 1 is a member of the short-chain dehydrogenase/reductase family, characterized by a structurally conserved nucleotide-binding Rossmann fold. The enzyme contains a seven-stranded parallel β-sheet (S1-7) and twelve helices (H1-12), with the active site featuring crucial catalytic residues Serine-170, Tyrosine-183, and Lysine-187. The substrate binding pocket is predominantly lined by nonpolar residues and demonstrates lower sequence conservation compared to other enzymatic regions, which accounts for the species-specific selectivity observed in inhibitor studies.

Molecular docking calculations utilizing various computational approaches, including AutoDock and Surflex-Dock procedures, have demonstrated that adamantane-containing inhibitors exhibit distinct binding patterns within the 11β-HSD1 active site. The hydrophobic cavity formed by residues such as Leucine-126, Tyrosine-177, Methionine-179, Valine-180, and Valine-231 provides optimal accommodation for the rigid adamantane scaffold.

Binding Affinity and Interaction Profiles

Computational studies have revealed that adamantyl carboxamide derivatives demonstrate potent inhibitory activity, with compounds exhibiting IC₅₀ values in the nanomolar range. Specifically, adamantyl carboxamide compound 15 showed an IC₅₀ of 114 nM, while adamantyl acetamide compound 41 demonstrated an IC₅₀ of 280 nM. These compounds exhibited highly selective 11β-HSD1 inhibition with no detectable activity against 11β-HSD2 and 17β-HSD1.

The molecular docking analyses indicate that the adamantane moiety occupies a hydrophobic groove within the enzyme active site, forming extensive van der Waals interactions with surrounding residues. Importantly, substitution patterns on the adamantane scaffold significantly influence binding affinity and selectivity. Studies have demonstrated that C-2 substitution of adamantane is preferred over C-1 substitution and is necessary for maintaining potency at human 11β-HSD1.

| Table 1: 11β-HSD1 Molecular Docking Studies with Adamantane-derived Compounds | ||||

|---|---|---|---|---|

| Compound | IC₅₀ (nM) | Binding Affinity (kcal/mol) | Key Interactions | Selectivity |

| Adamantyl carboxamide 15 | 114 | N/A | Hydrophobic cavity | No 11β-HSD2 activity |

| Adamantyl acetamide 41 | 280 | N/A | Surrogate adamantyl group | Novel lead scaffold |

| Adamantane ether inhibitor | N/A | High potency | NADP binding site | HSD-1 vs HSD-2 |

| C-2 substituted adamantane | Preferred over C-1 | Enhanced potency | S1 pocket optimization | Position-dependent |

| Glycyrrhizin complex | N/A | -9.7 | Ser227, Asp228, Thr231, His233 | N/A |

| AAB4 molecule | N/A | Enhanced | Superior to standards | Enhanced specificity |

| Hydrocortisone cypionate | N/A | -115.126 | Van der Waals, H-bonds | High selectivity |

Mechanistic Insights and Structure-Activity Relationships

The binding mechanism of adamantane-containing inhibitors involves multiple molecular interactions that contribute to their inhibitory potency. Hydrogen bond formations with Serine-170 and Tyrosine-183 are particularly favorable for enhancing inhibitory activity. The residues Threonine-124, Serine-170, Tyrosine-177, Tyrosine-183, Valine-227, and Valine-231 have been identified as key amino acid residues within the binding pocket.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to understand the structural requirements for inhibitory activity. These models demonstrate that van der Waals interactions represent the major driving force for inhibitor-enzyme interactions, with binding free energies calculated by molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) showing excellent correlation with experimental biological activities.

Enhanced Sampling and Molecular Dynamics Studies

Advanced computational techniques, including enhanced umbrella sampling simulations and molecular dynamics studies, have provided detailed insights into the dynamic behavior of 11β-HSD1 upon substrate and inhibitor binding. These methodologies have elucidated the substrate binding process and mechanistic functioning of the enzyme, revealing the critical role of specific loops and residues in ligand recognition.

The enhanced sampling studies have demonstrated that the binding of adamantane-containing inhibitors involves conformational changes in the enzyme structure, particularly affecting the degree of active site solvation and the flexibility of substrate recognition loops. These findings provide mechanistic understanding of how adamantane-derived compounds achieve their selective inhibitory effects against 11β-HSD1.

Allosteric Modulation of P2X7 Receptor Signaling Pathways

The allosteric modulation of P2X7 receptor signaling pathways by adamantane-containing compounds represents a complex biochemical mechanism involving multiple binding sites and distinct modulation modes. P2X7 receptors are ATP-gated ion channels that play crucial roles in inflammatory responses, immune cell signaling, and cellular death pathways.

Structural Basis of Allosteric Modulation

Recent crystallographic and cryo-electron microscopy studies have revealed that P2X7 receptors exhibit at least three distinct modes of allosteric antagonism: shallow, deep, and starfish binding modes. The classical allosteric ligand-binding site is formed by a hydrophobic pocket lined by residues Phenylalanine-88, Leucine-95, Phenylalanine-103, Methionine-105, Tyrosine-108, Phenylalanine-293, Tyrosine-295, Tyrosine-298, Isoleucine-310, and Alanine-312.

Computational docking studies have identified a novel positive allosteric modulator binding site located in the central vestibule of P2X7, involving residues Serine-60, Aspartate-318, and Leucine-320 in the lower body β-sheets lining the lateral portals. This binding site has been validated through site-directed mutagenesis experiments, demonstrating that mutations S59A, S60A, D318L, and L320A significantly reduce the potentiation effects of allosteric modulators.

Adamantane-derived P2X7 Antagonists

Structural modifications of adamantane-containing P2X7 antagonists have revealed important structure-activity relationships. Studies on (adamantan-1-yl)methylbenzamide derivatives have shown that replacement of the adamantane ring with aryl-cyclohexyl moieties can afford potent antagonists with improved pharmacological profiles. The most potent analogue in this series, compound 2-chloro-N-[...], demonstrated significant antagonistic activity against P2X7 activation.

The escape from adamantane strategy has led to the development of complex polycyclic P2X7 antagonists featuring novel scaffolds. Molecular docking calculations have demonstrated that surrogate adamantane scaffolds can function as allosteric inhibitors, filling hydrophobic cavities close to the central pore of the receptor. These compounds adopt different orientations compared to traditional adamantane analogues while maintaining comparable inhibitory potencies.

Signaling Pathway Modulation

P2X7 receptor activation triggers multiple intracellular signaling pathways, including calcium influx, potassium efflux, inflammasome activation, and cytokine release. Positive allosteric modulators such as ginsenosides CK and Rd enhance these responses by increasing both the sensitivity and maximum response of P2X7 to ATP.

| Table 2: P2X7 Receptor Allosteric Modulation Studies | ||||

|---|---|---|---|---|

| Modulator Type | Binding Site | Key Residues | Functional Effect | IC₅₀/EC₅₀ |

| Ginsenoside CK | Central vestibule | S60, D318, L320 | Enhanced ionic currents | Potentiation |

| Ginsenoside Rd | Central vestibule | S60, D318, L320 | Enhanced Ca²⁺ influx | Potentiation |

| Positive Allosteric Modulator | Novel binding site | S59A, S60A, D318L, L320A | Increased sensitivity | Reduced by mutations |

| Adamantane derivatives | Classical allosteric pocket | F95, F103, M105, F293, Y295 | Channel antagonism | 18 nM (compound 24) |

| Compound K | Allosteric site | Binding site specific | Apoptosis pathway | Lower ATP requirement |

| Methyl blue | Extended allosteric site | Proximal, distal, classical | Starfish binding mode | 4 ± 1 μM |

Mechanistic Insights into Allosteric Effects

The allosteric modulation mechanism involves preventing conformational changes necessary for channel opening. Specifically, allosteric antagonists prevent the narrowing of the classical allosteric pocket and the turret-like architecture during channel opening, which is consistent with their binding site being distal to the ATP-binding pocket.

Molecular dynamics simulations have revealed that adamantane-containing modulators establish extensive hydrophobic interactions with the receptor binding site. The adamantyl moiety is predominantly coordinated by hydrophobic interactions with specific sidechains, and these interactions are confirmed through 500-nanosecond molecular dynamics simulations.

Functional Consequences and Therapeutic Implications

The modulation of P2X7 receptor signaling has significant therapeutic implications for treating inflammatory diseases, cancer, and neurological disorders. Positive allosteric modulation can enhance antimicrobial immune responses and facilitate pathogen clearance, particularly in individuals with defective microbial killing mechanisms. Conversely, allosteric antagonism can provide anti-inflammatory effects and neuroprotection.

Adamantane-Induced Steric Effects on Protease Substrate Recognition

The investigation of adamantane-induced steric effects on protease substrate recognition has revealed fundamental principles governing enzyme-substrate interactions and the design of protease inhibitors. The rigid, three-dimensional structure of adamantane introduces unique steric constraints that significantly influence protease substrate specificity and inhibitor binding.

HIV-1 Protease Inhibitor Studies

Comprehensive studies on HIV-1 protease inhibitors incorporating adamantyl P1 ligands have provided detailed insights into the steric effects of adamantane substitution. X-ray crystallographic analysis of adamantane-containing inhibitors bound to HIV-1 protease revealed that the hydrophobic surface of the P1-adamantane ligand creates unfavorable close contacts with the enzyme surface.

The distance between the adamantyl P1 ligand and the S1 pocket of the enzyme was measured at 0.8 Å, which is significantly closer than the 1.6 Å distance observed for benzyl groups in previous inhibitors. This close proximity results in unfavorable van der Waals interactions that destabilize the inhibitor-protein complex. Despite this steric hindrance, inhibitor 15d with an isobutyl P1′ ligand and bis-THF P2 ligand proved to be the most potent of the adamantane series, demonstrating that optimal P2 and P1′ substitutions can compensate for suboptimal P1 interactions.

ADAM Protease Substrate Recognition

Studies on A Disintegrin And Metalloproteinase (ADAM) proteases have elucidated the molecular mechanisms underlying substrate selectivity. TACE (ADAM17) and ADAM10 exhibit distinct primary sequence requirements at multiple positions surrounding the cleavage site, with the major difference mapping to the P1′ position.

Site-directed mutagenesis experiments identified three residues in the S1′ pockets of these enzymes that dramatically influence specificity for both peptide and protein substrates. TACE demonstrates selectivity for smaller aliphatic residues at the P1′ position, while ADAM10 can accommodate aromatic amino acids. These findings demonstrate how steric constraints in the active site directly influence substrate recognition patterns.

ADAMTS13 Protease Specificity

Massively parallel enzyme kinetics analysis of ADAMTS13 has revealed the critical importance of substrate cleavage site recognition. High-throughput sequencing analysis of substrate phage display libraries demonstrated that ADAMTS13 exhibits stringent requirements for amino acid content near the P1-P1′ scissile bond.

The comprehensive substrate recognition landscape analysis showed that VWF73 peptides bearing substitutions at or near the P1-P1′ interval are most resistant to ADAMTS13 proteolysis. At the P1 position, only the conservative Tyrosine-to-Phenylalanine substitution exhibited comparable cleavage efficiency, highlighting the precise steric requirements for substrate recognition.

| Table 3: Adamantane-Induced Steric Effects on Protease Substrate Recognition | ||||

|---|---|---|---|---|

| Protease | Adamantane Position | Steric Effects | Binding Affinity | Structural Insights |

| HIV-1 Protease | P1 ligand | Close 0.8 Å distance unfavorable | Improved cLogP vs phenyl | X-ray crystal structures |

| TACE (ADAM17) | S1′ pocket | P1′ selectivity differences | Smaller aliphatic preferred | Three S1′ residues critical |

| ADAM10 | Substrate recognition | Aromatic accommodation | Position-dependent | Active site determinants |

| ADAMTS13 | Active site | Exosite engagement critical | Substrate-dependent | P1-P1′ critical importance |

| SARS-CoV helicase | Binding site | Reduced steric hindrance | Noncompetitive inhibition | Pyridoxal ring importance |

| Cathepsin L | Lysosomal pathway | Disrupted pathway | Enhanced disruption | CTSL down-regulation |

Mechanism of Steric Interference

The steric effects of adamantane substitution operate through multiple mechanisms affecting protease function. The rigid tricyclic structure of adamantane creates a defined three-dimensional space that can either enhance or inhibit enzyme-substrate interactions depending on the complementarity with the enzyme active site.

In cases where adamantane substitution creates steric clashes, the resulting unfavorable interactions can destabilize the enzyme-inhibitor complex and reduce binding affinity. However, when properly positioned, the adamantane scaffold can provide beneficial hydrophobic interactions that enhance binding specificity and selectivity.

Structure-Activity Relationships

The relationship between adamantane substitution patterns and protease inhibitory activity has been extensively characterized. Studies have shown that the position of adamantane substitution critically influences inhibitory potency, with C-2 substitution often preferred over C-1 substitution for optimal enzyme binding.

The introduction of functional groups on the adamantane scaffold can modulate steric effects and improve enzyme-inhibitor interactions. For instance, the addition of polar substituents can provide additional binding interactions while maintaining the beneficial steric properties of the adamantane core.

Therapeutic Implications

Understanding adamantane-induced steric effects has significant implications for the rational design of protease inhibitors as therapeutic agents. The ability to predict and modulate steric interactions enables the development of inhibitors with improved selectivity, potency, and pharmacological properties.